Potency Against Human CES2: >300-Fold Improvement Over CES2-IN-1 (Compound 24)
2-{[1-(3-Methanesulfonylbenzoyl)azetidin-3-yl]oxy}-1,3-benzothiazole inhibits human CES2 with an IC50 of 20 nM in human liver microsomes [1]. In contrast, the benzothiazole-based CES2 inhibitor CES2-IN-1 (Compound 24) achieves only an IC50 of 6.72 µM against the same target . This represents an approximately 336-fold higher potency for the target compound.
| Evidence Dimension | Inhibitory potency against human CES2 (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM (0.02 µM) |
| Comparator Or Baseline | CES2-IN-1 (Compound 24): IC50 = 6.72 µM |
| Quantified Difference | 336-fold more potent (0.02 µM vs. 6.72 µM) |
| Conditions | Human liver microsome assay; target compound preincubated 10 min, fluorescein diacetate substrate [1]; CES2-IN-1 assay conditions as reported by MedChemExpress |
Why This Matters
For researchers requiring near-complete CES2 inhibition at low nanomolar concentrations—such as in cellular prodrug activation assays where high inhibitor concentrations may cause cytotoxicity—the 336-fold potency advantage translates directly into a wider usable concentration window and lower risk of off-target effects.
- [1] BindingDB, BDBM50154561 (CHEMBL3774603), IC50 data for CES2 in human liver microsomes. Curated by ChEMBL. Accessed 2026-05-09. View Source
